Cas no 941951-30-0 (N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)

N-ベンジル-2,4-ジメチル-5-(N-メチル-4-クロロベンゼンスルホンアミド)ベンゼン-1-スルホンアミドは、高度に特異的なスルホンアミド系化合物であり、有機合成や医薬品中間体としての応用が期待されます。その分子構造にはベンゼン環とスルホンアミド基が複数含まれており、安定性と反応性のバランスに優れています。4-クロロベンゼンスルホンアミド部分は電子吸引性を示し、求電子反応や分子間相互作用の調整に寄与します。また、N-ベンジル基とメチル基の導入により、脂溶性の制御や立体障害の調整が可能です。この化合物は、創薬研究におけるリード化合物や機能性材料の前駆体としての潜在性を有しています。

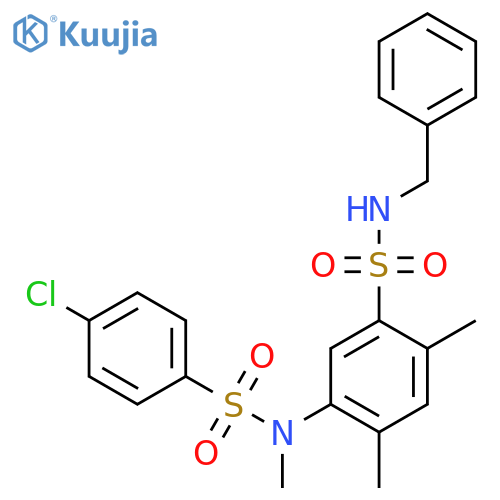

941951-30-0 structure

商品名:N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

- 941951-30-0

- F3247-0093

- AKOS024481143

- N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide

- N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

- VU0493136-1

-

- インチ: 1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3

- InChIKey: NTGIXTJQOBYMIB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(N(C)C1C=C(C(C)=CC=1C)S(NCC1C=CC=CC=1)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 478.0787773g/mol

- どういたいしつりょう: 478.0787773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 779

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 100Ų

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3247-0093-5μmol |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-2mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-5mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-3mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-40mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-4mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-20mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-20μmol |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-1mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3247-0093-10mg |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide |

941951-30-0 | 90%+ | 10mg |

$79.0 | 2023-04-26 |

N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

941951-30-0 (N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量